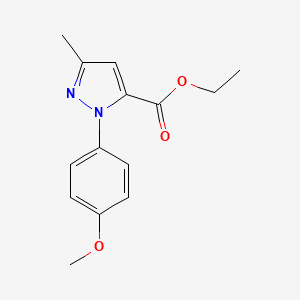

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)15-16(13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMULFDKDMXDQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452256 | |

| Record name | ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218632-36-1 | |

| Record name | ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document delves into its chemical identity, physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, supported by an analysis of the broader biological activities of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] this compound (CAS No. 218632-36-1) is a notable derivative, serving as a versatile building block in the synthesis of more complex molecules with tailored biological functions.[3][4] Its structure, featuring a substituted phenyl ring, a methyl group, and an ethyl carboxylate moiety on the pyrazole core, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery programs.

Core Physicochemical and Spectroscopic Profile

Precise characterization is paramount for the successful application of any chemical entity in a research and development setting. While a complete, publicly available dataset for this specific compound is limited, the following information has been compiled from supplier data and analysis of structurally related compounds.[3][4][5]

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 218632-36-1 |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data (Predicted and based on related compounds)

-

¹H NMR: The spectrum would likely exhibit signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrazole ring, a singlet for the methoxy group on the phenyl ring, and distinct aromatic protons signals for the substituted benzene ring and the pyrazole ring proton.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the phenyl and pyrazole rings, the methoxy carbon, and the carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching, C=N and C=C stretching of the aromatic rings, and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis and Workflow

While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established pyrazole synthesis methodologies. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-methoxyphenylhydrazine and ethyl acetoacetate to form an intermediate, which is then cyclized. A more direct approach, and the one detailed below, involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with an appropriate β-keto ester derivative.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar pyrazole syntheses and should be optimized for specific laboratory conditions.[7]

-

Reaction Setup: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Addition of Reagent: To the above mixture, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, with several marketed drugs containing this core.[9][10] The biological activities of pyrazole derivatives are diverse and significant.

Potential Therapeutic Areas

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

-

Anticancer Activity: The pyrazole ring is a key component of several anticancer agents, targeting various pathways involved in cell proliferation and survival.[1]

-

Antimicrobial and Antifungal Activity: The structural versatility of pyrazoles has led to the development of compounds with significant activity against a range of microbial and fungal pathogens.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug candidates. The pyrazole ring itself can also be further functionalized.

Caption: Synthetic utility in generating diverse compound libraries for drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its straightforward, albeit not officially documented, synthesis and the proven biological relevance of the pyrazole scaffold make it an attractive starting point for the generation of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in various therapeutic areas.

References

-

Xiamen Equation Chemical Co., Ltd. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. [Link]

-

Chemical-Suppliers.com. Product Search Results. [Link]

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

-

Gaily, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-753. [Link]

-

Han, X., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1084. [Link]

-

Nguyen, T. T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(4), 3845–3861. [Link]

-

L-Mhedbi, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 138-146. [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 438-440. [Link]

Sources

- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. 218632-36-1|this compound|BLD Pharm [bldpharm.com]

- 5. equationchemical.com [equationchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 218632-36-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The guide details its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and potential applications, with a focus on its role as a versatile building block in drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents and other bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative with the confirmed Chemical Abstracts Service (CAS) number 218632-36-1 .[1][2] The structural integrity of this molecule, featuring a pyrazole core, a methoxyphenyl group, and an ethyl carboxylate moiety, makes it a valuable scaffold in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 218632-36-1 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | Derived from Structure |

| Molecular Weight | 260.29 g/mol | Derived from Formula |

| IUPAC Name | This compound | N/A |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Solubility | Not explicitly stated | N/A |

| Melting Point | Not explicitly stated | N/A |

| Boiling Point | Not explicitly stated | N/A |

Synthesis and Mechanism

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of the corresponding ethyl ester to its carboxylic acid, implying the reverse reaction, esterification, is a viable synthesis pathway.

Illustrative Synthesis Protocol: Esterification of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol is based on the reverse of a documented hydrolysis reaction and represents a standard esterification procedure.

Step 1: Reaction Setup

-

To a solution of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (1.00 g, 4.31 mmol) in absolute ethanol (20 mL), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.2 mL) is carefully added.

Step 2: Reflux

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound via esterification.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

-

Aromatic Protons: Doublets in the regions of δ 7.0-7.8 ppm corresponding to the protons on the methoxyphenyl ring.

-

Pyrazole Proton: A singlet around δ 6.5-7.0 ppm for the proton on the pyrazole ring.

-

Ethyl Group Protons: A quartet around δ 4.1-4.4 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

-

Methyl Group Proton: A singlet around δ 2.2-2.5 ppm for the methyl group on the pyrazole ring.

-

Methoxyphenyl Protons: A singlet around δ 3.8-3.9 ppm for the methoxy group protons.

Expected ¹³C NMR Spectral Data

-

Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

-

Aromatic and Pyrazole Carbons: Signals between δ 110-160 ppm.

-

Ethyl Group Carbons: Signals around δ 60-62 ppm (CH₂) and δ 14-16 ppm (CH₃).

-

Methyl Carbon: A signal around δ 10-15 ppm.

-

Methoxy Carbon: A signal around δ 55-57 ppm.

Expected IR and Mass Spectrometry Data

-

IR Spectroscopy: Characteristic peaks are expected for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 260.12, with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

Role as a Synthetic Intermediate

The ester functionality of this compound provides a reactive handle for various chemical transformations, such as:

-

Amidation: Reaction with amines to form corresponding amides, which are common in many drug molecules.

-

Reduction: Reduction of the ester to an alcohol, which can be further functionalized.

-

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with other molecules.

These transformations allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas

Given the known activities of pyrazole derivatives, this compound is a promising starting point for the development of novel agents in areas such as:

-

Inflammation and Pain: As a building block for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Oncology: For the synthesis of kinase inhibitors and other anticancer agents.

-

Infectious Diseases: As a scaffold for new antibacterial and antifungal compounds.

Signaling Pathway Diagram

Caption: Derivatization pathways and potential therapeutic applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 218632-36-1) is not widely available, general precautions for handling similar chemical compounds should be strictly followed. Safety data for related pyrazole derivatives indicate that they may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of drug discovery and materials science. Its versatile structure allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, along with essential safety information. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully explore its therapeutic potential.

References

-

Ge, Z., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Retrieved from [Link]

-

MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

- Unnamed Source. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core motif in numerous pharmacologically active agents, and this particular derivative serves as a valuable intermediate for the synthesis of novel therapeutics. This document details the molecule's physicochemical properties, a validated synthetic protocol, methods for structural elucidation, and a discussion of its potential applications in modern drug development. The content is intended for researchers, chemists, and scientists in the pharmaceutical and life sciences industries.

Physicochemical and Structural Characteristics

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The molecule is further functionalized with a 4-methoxyphenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position. These functional groups are critical, providing handles for further synthetic modification and influencing the molecule's overall electronic and steric properties.

The molecular formula for this compound is C₁₄H₁₆N₂O₃. Based on this, the calculated molecular weight is approximately 260.29 g/mol . The monoisotopic mass is 260.1161 Da.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |

| Molecular Weight | 260.29 g/mol | Calculated |

| Monoisotopic Mass | 260.1161 Da | [1] |

| CAS Number | 56395-58-9 | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Predicted XlogP | 2.4 | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles like this compound is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic reaction known as the Knorr pyrazole synthesis.

For this specific molecule, the key starting materials are (4-methoxyphenyl)hydrazine and a suitable β-ketoester, such as ethyl acetoacetate. The reaction proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a base like potassium carbonate is often employed when starting with the hydrochloride salt of the hydrazine to liberate the free base in situ.[2]

Caption: General workflow for the synthesis of the target pyrazole.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (¹H-NMR): Proton NMR provides detailed information about the chemical environment of hydrogen atoms. For this molecule, the expected spectrum would include:

-

A singlet for the methyl protons (–CH₃) at the C3 position.

-

A triplet and a quartet for the ethyl ester protons (–OCH₂CH₃).

-

A singlet for the methoxy group protons (–OCH₃).

-

An AA'BB' system (two doublets) for the para-substituted benzene ring protons.

-

A singlet for the lone proton on the pyrazole ring at the C4 position.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of the molecule (260.1161 for [M]⁺). Common adducts observed would include [M+H]⁺ at m/z 261.12338 and [M+Na]⁺ at m/z 283.10532.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would include:

-

A strong C=O stretch from the ester group (~1710-1730 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyrazole and aromatic rings (~1500-1600 cm⁻¹).

-

C-O stretching from the ester and ether linkages.

-

Role in Drug Discovery and Medicinal Chemistry

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Its prevalence is due to its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets and its metabolic stability. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]

This compound is a strategic intermediate in the synthesis of more complex drug candidates. The ethyl ester at the C5 position is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other derivatives. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity and pharmacokinetic properties. The 4-methoxyphenyl group at the N1 position is also a common feature in many bioactive molecules, often contributing to target binding and influencing solubility.

Caption: Relationship between molecular structure and drug discovery potential.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by explaining the purpose of each critical step.

Objective: To synthesize this compound.

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethyl acetoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (0.1 mol).

-

Rationale: The reaction is performed in a closed system under reflux to maintain the reaction temperature at the boiling point of the solvent without evaporative loss.

-

-

Addition of Reagents: Add absolute ethanol (100 mL), followed by ethyl acetoacetate (0.1 mol). Begin stirring the suspension. Finally, add anhydrous potassium carbonate (0.11 mol) portion-wise.

-

Rationale: Ethanol serves as the solvent. Potassium carbonate is a mild base used to neutralize the HCl salt of the hydrazine, liberating the free (4-methoxyphenyl)hydrazine which is the active nucleophile for the reaction. A slight excess of base ensures complete neutralization.

-

-

Reaction: Heat the mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

-

Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring.

-

Rationale: The organic product is typically insoluble in water. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution while the inorganic salts (like KCl) remain dissolved.

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any residual salts.

-

Rationale: Filtration is a physical method to separate the solid product from the liquid phase. Washing removes impurities.

-

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Rationale: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution.

-

References

- PubChemLite. Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate.

-

Han, H. et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available from: [Link]

- ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

- precisionFDA. ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE.

-

Dong, W. et al. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. Available from: [Link]

-

Rashid, F. N. A. et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Available from: [Link]

-

Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Available from: [Link]

-

Gherib, A. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. Available from: [Link]

-

Kamal, A. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(18), 5698. Available from: [Link]

-

Fun, H.-K. et al. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2695. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Available from: [Link]

Sources

- 1. PubChemLite - Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate (C14H16N2O3) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry and materials science. The primary focus of this document is the venerable yet highly efficient Knorr pyrazole synthesis, which remains a cornerstone for constructing the pyrazole core from 1,3-dicarbonyl compounds and hydrazine derivatives. We will dissect the reaction mechanism, including a critical analysis of the factors governing regioselectivity. Furthermore, this guide presents a detailed, step-by-step experimental protocol, strategies for reaction optimization, and methods for the characterization of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development seeking both a theoretical understanding and a practical, field-proven methodology for the synthesis of substituted pyrazoles.

Introduction to the Pyrazole Scaffold

The Significance of Pyrazoles in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical and agrochemical research. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The versatility of pyrazole synthesis allows for extensive substitution patterns, enabling fine-tuning of steric and electronic properties for targeted molecular design.

Profile of the Target Compound

This compound incorporates several key structural features: the N-aryl group provided by the 4-methoxyphenyl substituent, a methyl group at the 3-position, and an ethyl carboxylate at the 5-position. This specific arrangement is achieved through the strategic selection of starting materials in the Knorr synthesis. The ester functionality serves as a valuable synthetic handle for further derivatization, such as conversion to amides or other functional groups, making it a versatile intermediate for library synthesis in drug discovery programs.

The Primary Synthetic Pathway: Knorr Pyrazole Synthesis

The most direct and widely adopted method for synthesizing 1,3,5-trisubstituted pyrazoles of this nature is the Knorr pyrazole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3]

Mechanistic Deep Dive & Regioselectivity

The synthesis of the target compound from (4-methoxyphenyl)hydrazine and ethyl 3-oxobutanoate (ethyl acetoacetate) is a classic example of the Knorr synthesis. The reaction's success hinges on controlling the regioselectivity, as the unsymmetrical β-ketoester presents two distinct electrophilic centers: a ketone and an ester carbonyl.

The mechanism proceeds as follows:

-

Initial Condensation: The more nucleophilic terminal nitrogen of (4-methoxyphenyl)hydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is the kinetically favored pathway.

-

Hydrazone Formation: Under acidic conditions, this adduct readily dehydrates to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone (the one attached to the methoxyphenyl group) then performs an intramolecular nucleophilic attack on the ester carbonyl. This ring-closing step is the key to forming the five-membered pyrazole ring.

-

Aromatization: The resulting heterocyclic intermediate eliminates a molecule of ethanol and subsequently aromatizes to yield the stable pyrazole product.

The observed regioselectivity, yielding the 1-(4-methoxyphenyl)-3-methyl isomer, is a direct consequence of the differential reactivity of the two carbonyl groups in the β-ketoester.

Caption: The reaction mechanism showing the key steps of the Knorr synthesis.

Field-Validated Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| (4-methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 10.0 mmol (1.75 g) | Reactant |

| Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | 10.0 mmol (1.30 g) | Reactant |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~1 mL | Acid Catalyst |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | Solvent |

| Water | H₂O | 18.02 | As needed | Precipitation |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | Neutralization |

Step-by-Step Synthesis Procedure

Caption: A typical experimental workflow for the synthesis and purification.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol) and ethanol (50 mL). Stir until the solid dissolves.

-

Addition of Reagents: Add ethyl 3-oxobutanoate (1.30 g, 10.0 mmol) to the solution, followed by the addition of glacial acetic acid (~1 mL) as a catalyst.[3]

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acid and salts. The product can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. (Literature values for similar compounds vary, but a defined range should be observed). |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.3-1.4 (t, 3H, -OCH₂CH₃), ~2.3 (s, 3H, pyrazole-CH₃), ~3.8 (s, 3H, -OCH₃), ~4.3-4.4 (q, 2H, -OCH₂CH₃), ~6.8 (s, 1H, pyrazole-H), ~6.9-7.0 (d, 2H, Ar-H), ~7.3-7.4 (d, 2H, Ar-H). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14.0 (-CH₃), ~14.5 (-OCH₂CH₃), ~55.5 (-OCH₃), ~61.0 (-OCH₂CH₃), ~108.0 (pyrazole C4), ~114.5 (Ar-C), ~126.0 (Ar-C), ~133.0 (Ar-C), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~159.0 (Ar-C-O), ~160.0 (C=O). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₄H₁₆N₂O₃ (MW = 260.29). |

| IR (KBr) | ν (cm⁻¹): ~1720-1730 (C=O stretch of ester), ~1610, 1515 (C=C and C=N stretches), ~1250 (C-O stretch of ether). |

Optimization of Reaction Conditions

While the standard protocol is robust, yields and purity can be enhanced by optimizing several parameters.[4]

Solvent and Catalyst Considerations

-

Solvents: While ethanol is a common and effective solvent, some studies report that dipolar aprotic solvents like N,N-dimethylformamide (DMF) can improve reaction rates and, in some cases, regioselectivity.[5]

-

Catalysis: The reaction is typically acid-catalyzed. Glacial acetic acid is sufficient, but other Lewis or Brønsted acids can be employed. In some preparations, the hydrochloride salt of the hydrazine is used directly, negating the need for an additional acid catalyst.[6]

Temperature and Time

-

Temperature: Refluxing in ethanol provides sufficient energy to overcome the activation barrier for cyclization and dehydration. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times in related Knorr syntheses.[2]

-

Reaction Time: Monitoring by TLC is crucial to avoid prolonged heating, which can lead to side product formation. A typical reaction is complete within 2-6 hours.

Alternative Synthetic Routes

While the Knorr synthesis is highly effective for this target, other general methods for pyrazole synthesis exist:

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for creating the pyrazole core, though it may require more complex starting materials for this specific substitution pattern.[5]

-

Multicomponent Reactions: One-pot reactions involving an aldehyde, ketone, and hydrazine can be used to construct pyrazoles, often leading to highly substituted products.[4][7]

For the specific synthesis of this compound, the Knorr condensation of (4-methoxyphenyl)hydrazine with ethyl acetoacetate remains the most logical and atom-economical approach.

Conclusion

The synthesis of this compound is efficiently achieved via the Knorr pyrazole synthesis, a reliable and well-understood transformation. By carefully selecting the appropriate β-ketoester and hydrazine starting materials, the desired 1,3,5-substitution pattern is obtained with high regioselectivity. The provided protocol is a validated starting point for laboratory synthesis, and further optimization of solvent, catalyst, and temperature can be explored to maximize yield and purity. The resulting pyrazole ester is a valuable intermediate, poised for further functionalization in various research and development applications.

References

-

Belkacem, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Li, P., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

Sci-Hub. (n.d.). One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. Available at: [Link]

-

Han, Y., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Available at: [Link]

-

Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs. This document details a robust and accessible synthetic pathway for the title compound, grounded in the classical Knorr pyrazole synthesis. It offers in-depth mechanistic insights, a step-by-step experimental protocol, and a thorough guide to the analytical characterization of the final product. Furthermore, this guide synthesizes the current understanding of the biological potential of substituted pyrazoles, contextualizing the relevance of this specific molecule in the broader landscape of therapeutic discovery.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of pharmaceutical development, with the pyrazole ring being a particularly privileged structure.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties allowing for diverse biological interactions.[2][3] The versatility of the pyrazole core has led to its incorporation into a wide array of therapeutic agents with applications spanning multiple disease areas.

The pharmacological significance of this scaffold is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and various agents with analgesic, antipsychotic, and antimicrobial properties.[4] The continued interest in pyrazole derivatives stems from their synthetic accessibility and the tunable nature of their biological activity through substitution at various positions on the ring.[1] This guide focuses on a specific derivative, this compound, providing researchers with the foundational knowledge to synthesize, verify, and explore its potential.

The Target Molecule: Structure and Nomenclature

The target compound is systematically named This compound . Its structure is defined by a central pyrazole ring with four key substituents that dictate its chemical identity and potential biological function:

-

N1-Substituent: A 4-methoxyphenyl group, which can influence pharmacokinetic properties and receptor binding.

-

C3-Substituent: A methyl group.

-

C5-Substituent: An ethyl carboxylate group, which serves as a versatile chemical handle for further derivatization.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| Monoisotopic Mass | 260.1161 Da[5] |

| XlogP (Predicted) | 2.4[5] |

| Formal Charge | 0 |

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely adopted method for constructing the 1,3,5-trisubstituted pyrazole core of the target molecule is the Knorr pyrazole synthesis.[6][7][8] This classical reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic catalysis, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[9]

Retrosynthetic Analysis:

The target molecule can be disconnected at the N-N and N-C bonds of the pyrazole ring, revealing two commercially available or readily accessible starting materials:

-

(4-methoxyphenyl)hydrazine: Provides the N1-substituent and the two nitrogen atoms of the heterocycle.

-

Ethyl Acetoacetate (a 1,3-dicarbonyl compound): Provides the carbon backbone of the pyrazole ring, along with the C3-methyl and C5-ethyl carboxylate groups.

The reaction proceeds with high regioselectivity, as the more nucleophilic terminal nitrogen of the hydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

Diagram 1: Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the Knorr pyrazole synthesis. Researchers should adhere to all institutional safety guidelines.

Materials and Reagents:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate (or another suitable base to free the hydrazine)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Step-by-Step Procedure:

-

Hydrazine Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (approx. 5-10 mL per gram of hydrazine). Stir the mixture at room temperature for 15-20 minutes to generate the free hydrazine base in situ.

-

Addition of Dicarbonyl: To the stirring suspension, add ethyl acetoacetate (1.05 eq) dropwise.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approx. 3-5 drops). Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of 30-40% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours, indicated by the consumption of the limiting starting material.

-

Product Isolation (Work-Up): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the ethanol used).

-

Precipitation and Collection: A solid precipitate should form upon addition to water. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the filter cake with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product using NMR, MS, and IR spectroscopy.

Mechanistic Insights

The Knorr pyrazole synthesis is a robust reaction proceeding through a well-understood mechanism. The causality behind the protocol steps is rooted in fundamental organic chemistry principles.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen (-NH₂) of (4-methoxyphenyl)hydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration under acidic conditions to form a stable hydrazone intermediate.

-

Tautomerization: The hydrazone can tautomerize to an enamine form, which is crucial for the subsequent cyclization step.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the one bearing the methoxyphenyl group) acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic ring intermediate.

-

Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic pyrazole ring system.

Diagram 2: Reaction Mechanism

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following data are representative of what is expected from standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.5 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 6.4 (s, 1H, pyrazole C4-H), 4.3 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, C3-CH₃), 1.3 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (Ester C=O), ~159 (Ar-C-O), ~150 (Pyrazole C3), ~143 (Pyrazole C5), ~132 (Ar-C), ~126 (Ar-CH), ~114 (Ar-CH), ~105 (Pyrazole C4), ~61 (-OCH₂), ~55 (-OCH₃), ~14 (-CH₂CH₃), ~13 (C3-CH₃). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z = 261.12. |

| Infrared (IR) | ~1720 cm⁻¹ (C=O stretch, ester), ~1610, 1515 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether). |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

Potential Applications in Drug Development

While specific biological data for the title compound requires dedicated screening, its structural motifs suggest high potential for therapeutic relevance, drawing from the extensive literature on analogous pyrazole derivatives.[2]

-

Anti-inflammatory Activity: Many pyrazole-containing molecules are potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation. The structural similarity to drugs like Celecoxib warrants investigation into its anti-inflammatory properties.[4]

-

Anticancer Activity: Pyrazole derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[10][11] The ethyl carboxylate moiety offers a convenient point for derivatization to optimize potency and selectivity against specific cancer targets, such as kinases or cell cycle proteins.

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is a common feature in compounds exhibiting antimicrobial and antifungal activity, making this another promising avenue for investigation.[2]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are widely used in the agrochemical industry as herbicides and insecticides, suggesting another potential application domain.[3][12]

Conclusion

This compound represents a synthetically accessible and medicinally relevant molecule. This guide has detailed its discovery and synthesis through the time-tested Knorr reaction, providing a robust protocol, mechanistic rationale, and a framework for its analytical confirmation. The rich pharmacology of the pyrazole scaffold strongly suggests that this compound is a valuable building block for the development of novel therapeutic agents. The information presented herein serves as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling further exploration and derivatization of this promising heterocyclic core.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2012). ACS Publications. Available at: [Link]

-

Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

-

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (2011). PMC - NIH. Available at: [Link]

-

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). Chemsimplified. Available at: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

-

Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. (n.d.). PubChemLite. Available at: [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Available at: [Link]

-

ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (n.d.). ChemSynthesis. Available at: [Link]

-

Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (2008). PMC - NIH. Available at: [Link]

-

Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). SpectraBase. Available at: [Link]

-

Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). SpringerLink. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available at: [Link]

-

Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (2011). PMC - NIH. Available at: [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate (C14H16N2O3) [pubchemlite.lcsb.uni.lu]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hurawalhi.com [hurawalhi.com]

Introduction: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for designing therapeutic agents with a wide array of biological activities.[1] Pyrazole derivatives are central to numerous marketed drugs, most notably Celecoxib, a selective COX-2 inhibitor used for treating inflammation and pain.[2] The scaffold's success lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets. Consequently, pyrazole-containing compounds have been extensively investigated and developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5][6]

This guide focuses on a specific, promising derivative: This compound . This molecule integrates three key pharmacophoric features:

-

The Pyrazole Core: Provides the fundamental heterocyclic framework known for its broad biological relevance.

-

The 1-(4-methoxyphenyl) Group: This substituent is frequently found in potent bioactive molecules and can influence target binding and pharmacokinetic properties.

-

The 3-methyl and 5-ethyl carboxylate Groups: These substituents offer opportunities for fine-tuning selectivity, potency, and physicochemical properties through further modification.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this important pyrazole derivative.

Synthesis and Mechanistic Rationale

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A highly efficient and common method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, this translates to the reaction between (4-methoxyphenyl)hydrazine and an appropriate β-ketoester, namely ethyl 2-acetyl-3-oxobutanoate or a related precursor that can establish the desired substitution pattern. A more direct and widely used approach involves the cyclocondensation of a hydrazine with an ethyl acetoacetate equivalent that has been modified to facilitate cyclization.

A plausible and well-documented synthetic pathway involves the reaction of (4-methoxyphenyl)hydrazine with ethyl 2,4-dioxopentanoate. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrazole synthesis.[7]

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethyl 2,4-dioxopentanoate (or equivalent β-ketoester)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid (10 mL/g), add ethyl 2,4-dioxopentanoate (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the mixture to cool to room temperature and pour it carefully into ice-cold water (50 mL).

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen of the ketoester, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

-

Reflux Conditions: Provides the necessary activation energy for the dehydration step, which leads to the formation of the stable aromatic pyrazole ring.

-

Aqueous Workup with Bicarbonate: This step is crucial to neutralize the acidic solvent and quench the reaction. It also allows for the separation of the organic product from water-soluble byproducts.

-

Column Chromatography: This standard purification technique is essential for isolating the target compound from any unreacted starting materials or side products, ensuring high purity for subsequent characterization and biological evaluation.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the acid-catalyzed synthesis of the target pyrazole.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Anticancer and Antimicrobial Potential

Beyond inflammation, pyrazole derivatives have demonstrated significant potential as anticancer and antimicrobial agents.

-

Anticancer Activity: Pyrazoles can inhibit various targets crucial for cancer cell proliferation and survival, including protein kinases (e.g., BRAF, EGFR), tubulin polymerization, and DNA replication. [3][4][6][8]The specific substitution pattern of the target molecule would require screening against a panel of cancer cell lines to determine its efficacy and mechanism of action.

-

Antimicrobial Activity: The pyrazole nucleus is also present in compounds with antibacterial and antifungal properties. [5][9][10]These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Protocol for Biological Evaluation: In Vitro COX-2 Inhibition Assay

To validate the hypothesis that this compound acts as an anti-inflammatory agent, a direct enzymatic assay is the first logical step.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

Hematin (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well microplate

-

Microplate reader (absorbance at 590 nm)

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, hematin, and the COX-2 enzyme in a 96-well plate.

-

Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and the positive control (Celecoxib) to the wells. Include a DMSO-only control (100% activity) and a buffer-only control (background).

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

-

Immediately measure the change in absorbance at 590 nm over a period of 5 minutes at room temperature. The rate of color development is proportional to the COX-2 peroxidase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System:

-

The inclusion of Celecoxib, a known potent and selective COX-2 inhibitor, serves as a positive control to validate the assay's performance.

-

The DMSO control establishes the baseline maximum enzyme activity.

-

The dose-dependent inhibition observed for the test compound provides confidence in the specificity of the interaction.

Conclusion and Future Directions

This compound is a synthetically accessible molecule built upon a privileged heterocyclic scaffold. Its structural features strongly suggest a high potential for biological activity, particularly as an anti-inflammatory agent via COX-2 inhibition. The provided synthetic and analytical protocols offer a clear path for its preparation and evaluation.

Future research should focus on:

-

Lead Optimization: Systematically modifying the substituents at the 1, 3, and 5 positions of the pyrazole ring to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Efficacy: Advancing promising compounds to animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm in vivo efficacy. [7]* Broad Biological Screening: Evaluating the compound and its derivatives against cancer cell lines and microbial strains to explore other potential therapeutic applications.

-

Mechanism of Action Studies: For active compounds, conducting further biochemical and cellular assays to elucidate the precise molecular mechanism of action.

This molecule represents a valuable starting point for drug discovery programs aiming to develop novel therapeutics for inflammatory diseases and potentially other conditions.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Sang, Z., et al. (2021).

- Pyrazole as an anti-inflammatory scaffold. (2022).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Ethyl 1-(4-methoxybenzyl)

- Ethyl 3-(4-methoxyphenyl)

- Ethyl 3-(4-methoxyphenyl)

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

- Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)

- ethyl 5-acetyl-3-(4-methoxyphenyl)

- Ethyl 5-(4-methoxyphenyl)

- Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019).

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

- Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.).

- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.).

- Ethyl 4-(4-methoxyphenoxy)

- Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist of the Neurotensin 2 Receptor. (2014). American Chemical Society.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, underpinning the pharmacophores of numerous therapeutic agents. Its prevalence stems from a unique combination of physicochemical properties: metabolic stability, versatile substitution patterns, and the capacity for diverse intermolecular interactions. Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, the subject of this guide, exemplifies a class of pyrazole derivatives with significant potential in drug development. The precise elucidation of its molecular architecture through spectroscopic techniques is paramount for understanding its structure-activity relationships (SAR) and ensuring its quality and purity in synthetic campaigns. This document provides an in-depth analysis of the expected spectroscopic data for this compound, offering a framework for its unambiguous identification and characterization.

Molecular Structure and Isomeric Considerations

A critical aspect of pyrazole chemistry is the potential for regioisomerism arising from the unsymmetrical nature of the pyrazole ring. The synthesis of pyrazole-5-carboxylates can often yield a mixture of isomers. Therefore, rigorous spectroscopic analysis is essential to confirm the desired connectivity.

Figure 2: A typical workflow for NMR-based structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~159.0 | Ar-C (para to N, with OMe) | The carbon attached to the electron-donating methoxy group. |

| ~150.0 | Pyrazole C5 | The carbon bearing the ester group is significantly deshielded. |

| ~145.0 | Pyrazole C3 | The carbon bearing the methyl group. |

| ~132.0 | Ar-C (ipso to N) | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| ~126.0 | Ar-CH (ortho to OMe) | Aromatic methine carbons. |

| ~114.0 | Ar-CH (meta to OMe) | Aromatic methine carbons shielded by the methoxy group. |

| ~110.0 | Pyrazole C4 | The carbon with the attached proton. |

| ~61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~55.5 | -OCH₃ | The methoxy carbon. |

| ~14.5 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

| ~13.0 | Pyrazole C3-CH₃ | The methyl carbon attached to the pyrazole ring. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation